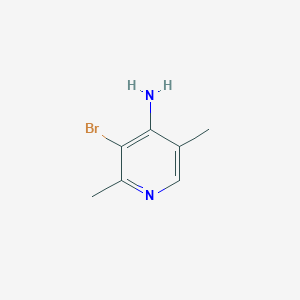

3-Bromo-2,5-dimethylpyridin-4-amine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic synthesis. numberanalytics.comfiveable.me The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, influencing the molecule's reactivity and making it a versatile participant in numerous chemical transformations. numberanalytics.comfiveable.me Pyridine derivatives are integral to the synthesis of a wide range of compounds, including many pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comalgoreducation.com Their ability to act as ligands in metal-catalyzed reactions, as nucleophiles, and as bases makes them indispensable tools for synthetic chemists. algoreducation.com The stability of the aromatic ring, coupled with its capacity to undergo substitution reactions, allows for the creation of a diverse library of functionalized molecules. researchgate.net

Overview of Halogenated Aminopyridines in Contemporary Chemistry

Halogenated aminopyridines represent a particularly important subclass of pyridine derivatives. The introduction of a halogen atom onto the aminopyridine scaffold significantly influences the molecule's electronic properties, lipophilicity, and reactivity. nih.govnih.gov This strategic placement of halogens can enhance binding affinities to biological targets and improve metabolic stability, making these compounds valuable in drug discovery. nih.gov For instance, brominated pyridines are key intermediates in the synthesis of complex pharmaceutical agents. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, enabling the construction of intricate molecular architectures. The interplay between the amino group and the halogen substituent can also lead to unique reactivity patterns, as seen in the dimerization of certain aminopyridines upon bromination. researchgate.net

Research Trajectory of 3-Bromo-2,5-dimethylpyridin-4-amine and Related Structures

The research trajectory of this compound (CAS No. 1351516-43-2) is emblematic of the broader interest in functionalized pyridine scaffolds. guidechem.com While specific research on this exact compound is not extensively documented in publicly available literature, its structure suggests its utility as a chemical intermediate. The presence of a bromine atom at the 3-position, an amino group at the 4-position, and two methyl groups at the 2- and 5-positions creates a unique substitution pattern that can be exploited in organic synthesis. guidechem.com

Research on structurally similar compounds, such as other brominated and methylated aminopyridines, highlights the potential applications of this chemical class. For example, derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) have been synthesized and investigated for their biological activities, including anti-thrombolytic and biofilm inhibition properties. mdpi.com The synthesis of various 3-amino-5-bromopyridine (B85033) derivatives has also been a focus, with methods developed to produce these intermediates in high yield for medicinal chemistry programs. clockss.org The study of related compounds like 5-Bromo-3,4-dimethylpyridin-2-amine and 2-Amino-5-bromo-4,6-dimethylpyridine further underscores the synthetic and potential biological importance of this family of molecules. sigmaaldrich.comsigmaaldrich.com

The general synthetic strategy for such compounds often involves the bromination of a corresponding dimethylpyridin-4-amine precursor. chemicalbook.com The resulting brominated product can then serve as a versatile building block for the creation of more complex molecules with potential applications in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-10-5(2)6(8)7(4)9/h3H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGXJWUAMZCZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2,5 Dimethylpyridin 4 Amine and Its Analogs

Established Synthetic Pathways to 3-Bromo-2,5-dimethylpyridin-4-amine

The construction of the this compound scaffold relies on precise chemical strategies to ensure the correct placement of the bromine, methyl, and amine groups on the pyridine (B92270) ring.

Multistep Synthesis Approaches

This process begins with a readily available starting material, 2-amino-3,5-dibromo-4-methylpyridine. The key steps in this synthetic sequence are as follows:

Protection of the Amine: The synthesis initiates with the protection of the 2-amino group. This is crucial to prevent side reactions in subsequent steps. The amine's nucleophilicity is leveraged to install a directing group, a step that achieves over 90% conversion.

Nickel-Catalyzed Methylation: The core of this strategy is a nickel-catalyzed cross-coupling reaction (a Negishi-type coupling). The protected intermediate undergoes reaction with a methylating agent, such as methyl zinc chloride, in the presence of a nickel catalyst like NiCl₂ with a phosphine (B1218219) ligand, for instance, 1,1-bis(diphenylphosphino)methane (dppm). This reaction selectively replaces the bromo group at the 3-position with a methyl group. google.com This step is reported to yield the desired product in over 85% isolated yield.

Deprotection: The final step involves the removal of the directing group from the amine via acidic hydrolysis, typically using hydrochloric acid in a water/THF solvent system. This liberates the free amine, yielding the final product, 5-bromo-3,4-dimethylpyridin-2-amine, with high purity (92-95%).

This multistep approach demonstrates the necessity of protecting groups and specialized catalysis to achieve the desired substitution pattern on the pyridine ring.

Regiospecific Bromination Strategies

Achieving regiospecific bromination—the placement of a bromine atom at a specific position—is a critical challenge in pyridine chemistry. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of electrophilic attack.

For many pyridine derivatives, direct bromination can lead to a mixture of products. For instance, the bromination of 2-aminopyridine (B139424) with bromine in acetic acid yields 2-amino-5-bromopyridine. orgsyn.org To achieve bromination at other positions, a more strategic approach is often required. This can involve the use of specific brominating agents or controlling reaction conditions. For example, the bromination of 3,5-dimethylaniline (B87155) with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to produce 4-bromo-3,5-dimethylaniline, demonstrating the directing effect of the amino and methyl groups. chemicalbook.com

In the synthesis of related compounds, such as 2-amino-3-bromopyridine, a stepwise addition of bromine at controlled temperatures is employed to favor the desired isomer. google.com The synthesis of 2,5-dibromopyridine (B19318) involves the initial formation of 2-amino-5-bromopyridine, followed by a Sandmeyer-type reaction where the amino group is replaced by bromine. google.com These examples underscore that the successful regiospecific bromination of pyridine rings is highly dependent on the substrate and requires careful selection of reagents and reaction conditions.

Advanced Synthetic Techniques for Substituted Pyridin-4-amines

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for preparing complex molecules like substituted pyridin-4-amines.

Green Chemistry Principles in Pyridine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency. These principles are increasingly being applied to the synthesis of pyridine derivatives.

A key tenet of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. google.com In the context of pyridine synthesis and recovery, research has demonstrated the effectiveness of alkyl acetates (such as ethyl acetate) as environmentally non-hazardous solvents for liquid-liquid extraction processes. These solvents are classified as Class III solvents by the ICH guidelines, indicating low toxic potential. google.com Their use reduces environmental hazards and improves occupational safety compared to traditional solvents like benzene. google.com

Other green solvent strategies include:

Ionic Liquids: These are salts that are liquid at low temperatures and are often touted as "Green Solvents" due to their low volatility. They can be designed for minimal toxicity and biodegradability.

Solvent-free Reactions: Conducting reactions without a solvent, often using techniques like ball milling or simply heating the neat reactants, can eliminate solvent waste entirely. This approach has been successfully used in the synthesis of various heterocyclic compounds. google.com

Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times, often leading to higher yields and purer products, which reduces energy consumption and the need for extensive purification. google.com

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of many aromatic amines, including pyridin-4-amines. Traditional methods often used stoichiometric metals in acid, generating significant waste. Modern approaches focus on catalytic methods, which are more atom-economical and environmentally sound.

Catalytic transfer hydrogenation is a widely used green technique. This method avoids the direct handling of hazardous hydrogen gas by generating hydrogen in situ from a safer source, such as hydrazine (B178648) hydrate (B1144303). Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, capable of reducing both aromatic and aliphatic nitro groups. A key challenge, however, is preventing the undesired side reaction of dehalogenation, especially in halogenated nitroarenes.

To address this, careful optimization of reaction conditions is necessary. Mild and highly selective conditions have been developed for the reduction of halogenated nitroarenes using hydrazine hydrate with a Pd/C catalyst, yielding the corresponding halogenated anilines in good yields. Other catalytic systems, such as Raney nickel, are also employed and can be preferable for substrates where dehalogenation is a significant concern. The use of iron or zinc in acidic media provides milder alternatives to more reactive hydrides.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules like substituted pyridines from simple, readily available starting materials. These reactions involve the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates, which simplifies procedures and minimizes waste.

A common strategy for synthesizing polysubstituted pyridines via MCRs is the Bohlmann-Rahtz pyridine synthesis, which has been modified to proceed as a one-pot, three-component cyclocondensation. This method typically involves the reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849), proceeding through a tandem Michael addition-heterocyclization sequence with high regioselectivity. Another versatile approach involves the base-catalyzed, three-component reaction of ynals, isocyanates, and amines or alcohols, which yields highly decorated pyridine derivatives under metal-free conditions. This method is noted for its environmental friendliness and broad substrate scope.

Nickel-catalyzed reactions also provide a pathway for the one-pot synthesis of substituted pyridines. One such method uses alkyl ketones, enamines, and an ammonia source. The reaction proceeds via the nickel-catalyzed dehydrogenation of the alkyl ketone to form an α,β-unsaturated ketone in situ, which then undergoes conjugate addition with the enamine and subsequent condensation with ammonia.

The table below summarizes various one-pot multicomponent strategies for the synthesis of substituted pyridines, which could be adapted for analogs of this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl compound, Alkynone, Ammonia | No additional acid catalyst | High regioselectivity, good yields. |

| Base-Catalyzed Condensation | Ynial, Isocyanate, Amine/Alcohol | DIPEA, THF | Metal-free, environmentally benign, high regioselectivity. |

| NaOH-Mediated Synthesis | 1,3-Dicarbonyl compounds, Aromatic aldehydes, Malononitrile, Alcohol | NaOH | Mild conditions, simple execution, four new bonds formed. |

| Nickel-Catalyzed Dehydrogenation | Alkyl ketone, Enamine, Ammonia source | Nickel catalyst, Chlorobenzene | Uses readily available alkyl ketones as starting materials. |

These MCRs offer a powerful toolkit for generating diverse pyridine libraries, providing a convergent route to complex structures that would otherwise require lengthy, linear synthetic sequences.

Ring Opening and Closing Cascade (ROCC) Mechanisms for Pyridine Formation

Ring Opening and Closing Cascade (ROCC) mechanisms offer an elegant and often complex route to novel heterocyclic structures from existing ring systems. This strategy involves the opening of a precursor ring to generate a reactive intermediate, which then undergoes a subsequent ring-closing reaction to form the target heterocycle, such as a substituted pyridine.

One notable application of this concept is the synthesis of 2,5-disubstituted pyridine derivatives from isoxazole (B147169) precursors. In this methodology, the isoxazole ring acts as a latent synthon that can be opened under specific conditions to reveal an intermediate that subsequently cyclizes to form the pyridine core. This approach provides a unique disconnection for pyridine synthesis, differing significantly from traditional condensation methods.

A classic example of a ring-opening reaction that has inspired modern synthetic strategies is the Zincke reaction. This process involves the ring-opening of pyridinium (B92312) salts by reaction with primary or secondary amines to produce 5-amino-2,4-pentadienals, also known as Zincke aldehydes. While traditionally a method for dearomatization, the principles of the Zincke reaction have been harnessed in cascade sequences. The resulting Zincke aldehydes are versatile donor-acceptor dienes that can participate in various subsequent cyclization reactions, leading to the formation of new heterocyclic systems. These pericyclic cascade reactions can yield diverse products depending on the substituents present on the nitrogen atom of the intermediate.

The general principle of the ROCC mechanism as applied to pyridine synthesis can be summarized as follows:

Activation and Ring Opening : A starting heterocycle (e.g., a pyridinium salt or isoxazole) is activated and undergoes ring cleavage to form a linear, reactive intermediate.

Conformational Change/Intermediate Reaction : The intermediate may undergo conformational changes or react with other species present in the mixture.

Ring Closing : The intermediate undergoes an intramolecular cyclization to form the new pyridine ring. This step is often irreversible and drives the reaction to completion.

This strategy allows for the transformation of one heterocyclic system into another, often with a significant increase in molecular complexity.

Utility of Wittig Olefination and Annulation Reactions in Pyridine Scaffolding

The Wittig reaction and its variants, particularly the aza-Wittig reaction, are powerful tools for the construction of carbon-carbon and carbon-nitrogen double bonds, respectively, and have found significant utility in the de novo synthesis of pyridine rings.

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. While not a direct method for pyridine ring formation, it is crucial for constructing unsaturated precursors that can subsequently undergo cyclization. For instance, a reaction sequence involving a Wittig reaction can be used to prepare polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide (B81097) in a one-pot synthesis.

More directly applicable to pyridine synthesis is the aza-Wittig reaction. This reaction involves the condensation of an iminophosphorane (formed from an azide and a phosphine via the Staudinger reaction) with a carbonyl compound. This process is central to several pyridine synthesis strategies. A notable development is the catalytic intermolecular aza-Wittig reaction, which can be combined with a subsequent Diels-Alder reaction in a three-component process to afford polysubstituted pyridines. This approach avoids the stoichiometric use of phosphines and the handling of potentially unstable vinyl azides by generating the necessary 2-azadiene intermediates catalytically.

A distinct approach utilizes dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence to construct 4-alkylpyridines. This method involves the N-activation of a pyridine, which enables a subsequent coupling between the derived ylide and various aldehydes. This strategy represents a powerful alternative to traditional cross-coupling methods for functionalizing the pyridine ring.

The table below outlines the application of Wittig and aza-Wittig reactions in pyridine synthesis.

| Reaction Type | Key Intermediates | Application in Pyridine Synthesis |

| Wittig Olefination | Phosphonium ylides | Formation of unsaturated precursors for subsequent cyclization into pyridines. |

| Aza-Wittig Reaction | Iminophosphoranes, 2-Azadienes | Direct annulation to form the pyridine ring via reaction with carbonyls or subsequent cycloaddition reactions. |

| Wittig Olefination-Rearomatization | Dearomatized pyridylphosphonium ylides | C-4 alkylation of pyridine rings by reaction with aldehydes followed by rearomatization. |

These methods demonstrate the versatility of phosphorus-based reagents in constructing the pyridine scaffold, allowing for the controlled and often stereoselective formation of highly substituted products.

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of the target compound, this compound, necessitates a multi-step pathway involving the sequential

Chemical Reactivity and Transformation Studies of 3 Bromo 2,5 Dimethylpyridin 4 Amine

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring of 3-Bromo-2,5-dimethylpyridin-4-amine, activated by the amino group and substituted with a bromine atom, presents a unique platform for studying various substitution reactions.

Halogen Exchange Reactions

Halogen exchange reactions on brominated pyridine derivatives are a common strategy for introducing alternative halogens, which can then serve as handles for further functionalization. While specific studies on halogen exchange for this compound are not extensively documented in the provided results, the general reactivity of bromo-pyridines suggests that it could undergo such transformations. For instance, reactions with sources of iodide or chloride, often in the presence of a copper catalyst, could potentially replace the bromine atom.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines. youtube.com The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack, particularly at the positions ortho and para to it. In the case of this compound, the bromine atom is at a position susceptible to nucleophilic attack.

The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in nucleophilic substitution. clockss.org Although the substrate is different, this demonstrates the principle of SNAr on a brominated pyridine ring. It is plausible that this compound could react with various nucleophiles, such as amines, alkoxides, or thiolates, to displace the bromide ion. The rate and success of such reactions would be influenced by the nature of the nucleophile and the reaction conditions. For example, heating with an amine could lead to the formation of a new substituted aminopyridine. youtube.com The presence of the amino group at the 4-position and methyl groups at the 2- and 5-positions will electronically and sterically influence the reactivity of the C3-bromo substituent towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the activating amino group at the 4-position in this compound would direct incoming electrophiles to the positions ortho and para to it, which are the 3- and 5-positions. Since both of these positions are already substituted, electrophilic attack on the ring is expected to be challenging.

Studies on related halo-substituted nitropyridines have explored reaction patterns, though these often involve nucleophilic rather than electrophilic substitution. clockss.org For this compound, any potential EAS would likely require harsh conditions and may not be regioselective, potentially leading to a mixture of products or no reaction at all.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. libretexts.org This reaction is widely used in the synthesis of biaryls and other conjugated systems. libretexts.orgnih.gov this compound, with its reactive C-Br bond, is a suitable candidate for this transformation.

The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Substrate Scope and Efficiency Investigations

The efficiency of Suzuki-Miyaura reactions is dependent on several factors, including the catalyst, ligands, base, and solvent. mdpi.com Research on various substituted bromopyridines has demonstrated the broad applicability of this reaction. beilstein-journals.orgnih.gov

For instance, studies on the Suzuki-Miyaura coupling of other brominated pyridines have shown that a variety of aryl and heteroaryl boronic acids can be successfully coupled. mdpi.com Electron-rich boronic acids have been noted to produce good yields in some cases. mdpi.com The choice of palladium catalyst and ligands is also crucial, with systems like Pd(PPh₃)₄ and more advanced catalysts such as CataXCium A Pd G3 being employed to achieve high efficiency. mdpi.comnih.gov

While specific data tables for the substrate scope of this compound are not available in the provided results, we can infer its potential reactivity based on similar systems. A hypothetical study could involve reacting this compound with a range of boronic acids under optimized conditions.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid | Product | Potential Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-2,5-dimethylpyridin-4-amine | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2,5-dimethylpyridin-4-amine | Excellent |

| 3 | 4-Trifluoromethylphenylboronic acid | 3-(4-Trifluoromethylphenyl)-2,5-dimethylpyridin-4-amine | Moderate to Good |

| 4 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)-2,5-dimethylpyridin-4-amine | Good |

| 5 | Methylboronic acid | 2,3,5-Trimethylpyridin-4-amine | Moderate |

The yields in this hypothetical table are based on general trends observed in Suzuki-Miyaura couplings of bromopyridines, where electron-rich arylboronic acids often give higher yields, and sterically hindered or electron-deficient partners may result in lower efficiency. mdpi.com The unprotected amino group on the pyridine ring could potentially coordinate to the palladium catalyst, influencing the reaction's outcome. nih.gov

Copper-Mediated Decarboxylative Coupling

Copper-catalyzed decarboxylative coupling reactions have emerged as a valuable method for forming new bonds by coupling a carboxylic acid with an organic halide, with the concurrent loss of carbon dioxide. wikipedia.org While specific examples involving this compound are not extensively documented, the general principles of this reaction type suggest its applicability. In a hypothetical scenario, this compound could be coupled with various carboxylic acids, such as 3-indoleacetic acids, in the presence of a copper catalyst. nih.gov These reactions often proceed under relatively mild conditions and can tolerate a wide range of functional groups. nih.govprinceton.edu

The mechanism is thought to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to generate an organocopper species. This species can then couple with the aryl halide. wikipedia.org The use of ligands such as aliphatic amines can significantly accelerate the reaction, allowing for lower reaction temperatures. future4200.com The success of such a reaction with this compound would depend on the relative rates of the desired decarboxylative coupling versus potential side reactions.

Ruthenium-Catalyzed C-H Activation and Arylation Strategies

Ruthenium-catalyzed C-H activation has become a powerful strategy for the direct functionalization of arenes and heteroarenes, offering an atom-economical alternative to traditional cross-coupling reactions. acs.org For this compound, the pyridine nitrogen can act as a directing group, facilitating the ortho-C-H activation and subsequent arylation. However, the presence of the amino group at the 4-position and a methyl group at the 5-position would likely direct the arylation to the C-6 position.

Studies on the C-H arylation of pyridines have shown that the regioselectivity is highly dependent on the electronic and steric properties of the substituents on the pyridine ring. nih.gov In some cases, boronic acids can be used as the arylating agents in these ruthenium-catalyzed reactions. nih.gov The catalytic cycle typically involves the formation of a ruthenacycle intermediate, followed by reaction with the coupling partner. The choice of the ruthenium catalyst and ligands is crucial for achieving high efficiency and selectivity. acs.org While direct C-H arylation of this compound itself is not explicitly detailed in the literature, the extensive research on related pyridine derivatives suggests that this approach could provide a route to novel, highly substituted pyridine structures. acs.orgnih.govnih.gov

Derivatization through Amino Group Transformations

The primary amino group at the 4-position of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation Reactions

The amino group of this compound can readily undergo acylation with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The reaction between an amine and an acyl chloride is often vigorous and results in the formation of an N-substituted amide. libretexts.org For example, the reaction with ethanoyl chloride would yield N-(3-bromo-2,5-dimethylpyridin-4-yl)acetamide. The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. libretexts.org

Alkylation Reactions

Alkylation of the amino group can be achieved by reacting this compound with alkyl halides. However, the direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and tri-alkylated products, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine. masterorganicchemistry.comlibretexts.org This can make selective mono-alkylation challenging. To achieve selective mono-alkylation, alternative methods such as reductive amination can be employed. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.

Amination Reactions

The bromine atom at the 3-position can be substituted with various amino groups through palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction is a powerful method for forming carbon-nitrogen bonds and is widely used in medicinal chemistry. researchgate.net The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgwikipedia.org For this compound, this reaction would allow for the introduction of a wide variety of substituted amino groups at the 3-position, leading to the synthesis of novel diamino-substituted pyridines. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered biarylphosphine ligands often providing the best results. rsc.org

Oxidation Reactions to N-Oxides

The oxidation of the pyridine nitrogen to an N-oxide is a common and important transformation that alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The lone pair of electrons on the pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide.

Common oxidizing agents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of an acid catalyst like acetic acid. The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature.

The general reaction scheme for the N-oxidation of a substituted pyridine is as follows:

For this compound, the reaction would yield this compound N-oxide. The presence of the electron-donating amino and methyl groups on the pyridine ring increases the electron density on the nitrogen atom, which should facilitate the oxidation process compared to unsubstituted pyridine. However, the steric hindrance from the adjacent methyl group at the 2-position might necessitate slightly more forcing reaction conditions to achieve high conversion.

Table 1: General Conditions for N-Oxidation of Pyridines

| Oxidizing Agent | Solvent | Temperature (°C) |

| m-CPBA | Dichloromethane | 0 to 25 |

| H₂O₂ / Acetic Acid | Acetic Acid | 70 to 80 |

It is important to note that the amino group itself can be susceptible to oxidation. However, the pyridine nitrogen is generally more nucleophilic and will typically be oxidized preferentially under controlled conditions.

Reduction Reactions of Nitrogenous Centers

The reduction of nitrogenous centers in this compound can involve two primary sites: the pyridine ring and the nitro group if the corresponding N-oxide is used as a substrate. Additionally, the bromo substituent can also be a site for reduction (dehalogenation).

The catalytic hydrogenation of the pyridine ring to the corresponding piperidine (B6355638) derivative is a common reduction reaction. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be adjusted to control the extent of reduction.

A general reaction for the reduction of a pyridine ring is:

In the case of this compound, catalytic hydrogenation would be expected to yield 3-Bromo-2,5-dimethylpiperidin-4-amine. However, a significant side reaction could be the hydrogenolysis of the carbon-bromine bond, leading to the formation of 2,5-dimethylpiperidin-4-amine. The choice of catalyst and reaction conditions can often be tuned to favor one product over the other. For instance, using less active catalysts or milder conditions might preserve the bromo substituent.

Furthermore, if the starting material is the N-oxide, the N-O bond can be readily reduced back to the pyridine using various reducing agents, such as triphenylphosphine (B44618) (PPh₃) or catalytic hydrogenation. This deoxygenation is a common synthetic strategy to restore the pyridine ring after it has been used to direct other functionalizations.

Condensation Reactions with Carbonyl Compounds

The primary amino group at the 4-position of 3-Bromo-2

Mechanistic Investigations of Reactions Involving 3 Bromo 2,5 Dimethylpyridin 4 Amine

Elucidation of Reaction Pathways and Intermediates

The reactivity of 3-Bromo-2,5-dimethylpyridin-4-amine is governed by its distinct functional groups: the pyridine (B92270) ring, the activating amino group, the deactivating but reactive bromo substituent, and the two methyl groups. Reactions can target these specific sites, leading to diverse products through various pathways.

One of the primary reaction pathways for this compound involves the substitution of the bromine atom at the C-3 position. Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic aromatic substitution (SNAr). jscimedcentral.com The reaction is facilitated by the presence of the electron-donating amino group at C-4 and methyl groups at C-2 and C-5, which can stabilize the intermediate. The SNAr mechanism typically proceeds through a two-step addition-elimination sequence.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and onto the electronegative nitrogen atom, which provides significant stabilization. jscimedcentral.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the substituted product.

Another significant reaction pathway is the palladium-catalyzed Suzuki cross-coupling reaction, where the C-Br bond is used to form a new carbon-carbon bond. mdpi.com This reaction allows for the introduction of various aryl or vinyl groups. The catalytic cycle for the Suzuki reaction involves a series of well-defined steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) intermediate.

Transmetalation: The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), can further elucidate these pathways by modeling the energies of reactants, transition states, and intermediates, thus predicting the most likely reaction course. mdpi.comnih.govrsc.org

**4.2. Role of Catalysis in Facilitating Transformations

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For transformations involving this compound, both organocatalysts and ionic liquids can play significant roles.

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst used in a wide range of organic reactions, particularly acylations, esterifications, and silylations. guidechem.comhighfine.com Its catalytic power stems from the increased nucleophilicity of the pyridine ring nitrogen due to resonance with the dimethylamino group. guidechem.com

The general mechanism for DMAP-catalyzed acylation involves the following steps:

DMAP attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the initial acylating agent.

The alcohol or amine substrate then attacks the N-acylpyridinium salt, leading to the acylated product.

DMAP is regenerated, completing the catalytic cycle.

This catalytic cycle is significantly faster than the uncatalyzed reaction or reactions catalyzed by less nucleophilic bases like pyridine, with rate enhancements reported to be in the order of 10⁴ to 10⁶. guidechem.comhighfine.com While this compound is a substrate, the principles of pyridine-based catalysis are relevant for transformations it might undergo, such as the acylation of its amino group, which could be accelerated by a catalyst like DMAP.

| Catalyst | Relative Reaction Rate | Key Mechanistic Feature |

|---|---|---|

| None | 1 | Slow reaction between substrate and acylating agent. |

| Pyridine | ~10 | Forms a moderately reactive N-acylpyridinium intermediate. |

| DMAP | 10,000 - 1,000,000 | Forms a highly reactive, resonance-stabilized N-acylpyridinium intermediate. guidechem.com |

Ionic liquids (ILs), particularly those based on pyridinium (B92312) cations, have emerged as versatile catalysts and reaction media. rsc.orgnih.govgoogle.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable nature, make them attractive for green chemistry applications. nih.gov

The catalytic role of a pyridinium-based IL can be multifaceted:

Stabilization of Intermediates: The ionic environment can stabilize charged transition states or intermediates, thereby lowering the activation energy of the reaction.

Reactant Activation: In reactions involving alcohols, the hydroxyl groups of functionalized ILs can form hydrogen bonds with the substrate, increasing its nucleophilicity. nih.gov

Dual Activation: Acidic ionic liquids can act as both a proton source and a stabilizing medium. For instance, in esterification reactions, the IL can protonate the carboxylic acid, making it more electrophilic, while also facilitating the reaction in its solvent matrix. rsc.orggoogle.com

Phosphonium-based ILs have also shown great potential in the synthesis of pyridine systems, demonstrating high thermal and chemical stability. rsc.org The choice of the cation and anion of the IL is critical and allows for fine-tuning of its catalytic properties to suit a specific transformation. nih.gov

Stereochemical Outcomes of Specific Reactions (e.g., SN1)

The stereochemical outcome of a reaction is critical when chiral centers are involved. While the prompt mentions the SN1 reaction, it is important to note that classical SN1 and SN2 reactions occur at sp³-hybridized carbon atoms. The carbon atoms of the pyridine ring are sp²-hybridized, and substitutions on the ring itself typically follow an SNAr mechanism, which does not involve the formation of a carbocation at the substitution center or lead to inversion of stereochemistry on the ring itself.

However, stereochemistry can become a crucial factor in reactions involving substituents attached to the pyridine ring or if the reacting partner is chiral.

SN2 Reactions: If a substituent on the pyridine ring contained a chiral sp³ carbon and underwent an SN2 reaction, it would proceed with a complete inversion of stereochemistry at that carbon center. This is a concerted mechanism where the nucleophile attacks from the side opposite to the leaving group. basicmedicalkey.com

SN1 Reactions: In the hypothetical case of an SN1 reaction at a chiral substituent, the reaction would proceed through a planar carbocation intermediate. The subsequent attack by a nucleophile could occur from either face, leading to a racemic mixture of products (both retention and inversion of configuration).

For reactions directly on the aromatic ring of this compound, such as SNAr, the concept of stereochemical inversion or racemization at the reaction center is not applicable as the ring carbons are achiral and planar.

Regioselectivity in C-H Functionalization

Direct C-H functionalization is a powerful strategy for modifying organic molecules, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.comnih.gov The regioselectivity of C-H functionalization on the this compound ring is determined by a combination of electronic and steric effects of the existing substituents.

The directing effects of the substituents are as follows:

-NH₂ (Amino group): A powerful activating, ortho-, para-directing group.

-CH₃ (Methyl groups): Weakly activating, ortho-, para-directing groups.

-Br (Bromo group): Deactivating, ortho-, para-directing group.

Pyridine Nitrogen: A strong deactivating, meta-directing group for electrophilic substitution.

For C-H functionalization, which often proceeds via metallation, the inherent acidity and accessibility of the C-H bonds are key. The most likely site for C-H functionalization on this compound is the C-6 position. This position is ortho to the strongly activating amino group at C-4 and is the only available unsubstituted position. The directing effect of the amino group is expected to dominate, making the C-H bond at C-6 the most reactive.

The use of specific directing groups can override these inherent preferences. mdpi.com For example, a removable directing group could be installed on the amino nitrogen to direct a metal catalyst (e.g., Palladium) to a specific C-H bond, even one that is typically less reactive, thereby achieving non-intuitive regioselectivity. nih.gov

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C-6 | Activated (ortho to -NH₂) | Moderate (next to -CH₃) | High |

| C-2 | Substituted (-CH₃) | - | N/A |

| C-3 | Substituted (-Br) | - | N/A |

| C-5 | Substituted (-CH₃) | - | N/A |

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 3-Bromo-2,5-dimethylpyridin-4-amine, both proton (¹H) and carbon-13 (¹³C) NMR studies, alongside dynamic NMR, offer a comprehensive understanding of its structure and conformational behavior. The synthesis of this compound has been reported, with its structure confirmed by proton magnetic resonance spectroscopy and mass spectroscopy googleapis.com.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the two methyl groups, and the amine protons. Based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, the following assignments can be predicted. The lone aromatic proton at the C6 position would likely appear as a singlet in the aromatic region of the spectrum. The two methyl groups at the C2 and C5 positions would also present as singlets, with their chemical shifts influenced by their position on the pyridine (B92270) ring and the electronic effects of the bromo and amino substituents. The protons of the amine group at C4 would typically be observed as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-6 | Singlet | Aromatic region |

| CH₃ (at C-2) | Singlet | ~2.5 |

| CH₃ (at C-5) | Singlet | ~2.3 |

| NH₂ | Broad Singlet | Variable |

Note: These are predicted values based on known substituent effects on the pyridine ring and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated, corresponding to the five carbons of the pyridine ring and the two methyl carbons. The chemical shifts of the ring carbons are significantly influenced by the substituents. The carbon atom bearing the bromine (C3) would be expected to have its signal shifted due to the halogen's electronegativity. The carbons attached to the methyl groups (C2 and C5) and the amino group (C4) will also show characteristic shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | Aromatic region |

| C-3 | Aromatic region (influenced by Br) |

| C-4 | Aromatic region (influenced by NH₂) |

| C-5 | Aromatic region |

| C-6 | Aromatic region |

| CH₃ (at C-2) | Aliphatic region |

| CH₃ (at C-5) | Aliphatic region |

Note: These are predicted values and are subject to variation based on experimental conditions.

Dynamic NMR spectroscopy is a powerful tool for investigating conformational changes in molecules that occur on the NMR timescale. For this compound, hindered rotation around the C4-N bond of the amino group could potentially be studied. At low temperatures, the rotation might be slow enough to result in the observation of distinct signals for the two amine protons. As the temperature is increased, these signals would broaden and eventually coalesce into a single sharp peak, allowing for the determination of the rotational energy barrier. However, to date, no specific dynamic NMR studies have been reported in the literature for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a clear signature in the mass spectrum.

Under Electron Ionization (EI) conditions, this compound would be expected to show a prominent molecular ion peak ([M]⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. The fragmentation pattern would likely involve the loss of a bromine radical (Br•) and a methyl radical (CH₃•). Cleavage of the pyridine ring could also occur, leading to smaller fragment ions.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ and [M+2]⁺ | Molecular ion |

| [M - Br]⁺ | Loss of a bromine radical |

| [M - CH₃]⁺ | Loss of a methyl radical |

Electrospray Ionization (ESI) is a softer ionization technique, typically resulting in the observation of the protonated molecule, [M+H]⁺. For this compound, this would appear as a pair of peaks separated by two mass units, again reflecting the bromine isotopes. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could be used to induce fragmentation and gain further structural information. Common fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃) or other small neutral molecules.

X-ray Crystallography for Solid-State Structure Determination

Detailed experimental data from single-crystal X-ray diffraction for this compound, which is essential for a conclusive determination of its solid-state structure, is not available in the public domain. Consequently, a specific analysis of its crystal system, space group, unit cell parameters, intermolecular interactions, and conformational properties cannot be provided at this time.

For illustrative purposes, the analysis of a related compound, 3-Bromopyridin-2-amine, reveals that molecules can assemble into inversion dimers through N—H⋯N hydrogen bonds. nih.gov These dimers can be further organized into two-dimensional layers via C—Br⋯Br halogen bonding. nih.gov However, it is crucial to note that these findings for 3-Bromopyridin-2-amine cannot be directly extrapolated to this compound due to differences in their molecular structures, specifically the presence and position of the methyl and amino groups, which would significantly influence crystal packing and intermolecular forces.

Single Crystal X-ray Diffraction Data Acquisition

Specific single crystal X-ray diffraction data for this compound is not documented in the searched sources. The acquisition of such data would require the growth of suitable single crystals and their analysis using a diffractometer.

Analysis of Crystal System, Space Group, and Unit Cell Parameters

Without experimental diffraction data, the crystal system, space group, and unit cell parameters for this compound remain undetermined.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

A definitive analysis of the intermolecular interactions, including hydrogen bonding and π-π stacking, for this compound is not possible without its crystal structure. It can be hypothesized that the amino group could act as a hydrogen bond donor and the pyridine nitrogen as an acceptor, leading to the formation of hydrogen-bonded networks. The aromatic pyridine ring could also potentially engage in π-π stacking interactions. However, the specific nature and geometry of these interactions are unknown.

Conformational Analysis and Dihedral Angles in Crystal Structures

A conformational analysis and the determination of specific dihedral angles for this compound in the solid state are contingent on the availability of its crystal structure, which is currently not available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Absorption Band Assignment in IR Spectroscopy

Detailed, experimentally-derived assignments of vibrational absorption bands in the infrared (IR) spectrum of this compound are not present in the searched scientific literature. guidechem.com A theoretical assignment would require computational modeling, but for an accurate analysis, comparison with an experimental spectrum is necessary. Generally, one would expect to observe characteristic vibrational modes for the N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Aromatic/Methyl (C-H) | Stretching | 2850-3100 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400-1600 |

| Carbon-Bromine (C-Br) | Stretching | 500-600 |

Electronic Transitions in UV-Vis Spectroscopy

The UV spectrum of the parent compound, 4-aminopyridine (B3432731), in an aqueous solution exhibits a distinct absorption maximum at approximately 260 nm, with a shoulder also appearing in the region of 210-220 nm. nih.gov These absorption bands are primarily attributed to π→π* transitions within the pyridine ring. The pyridine moiety has a system of conjugated π-orbitals, and the absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are of π-symmetry.

Theoretical studies on aminopyridines indicate that the long-wavelength absorption band is often composed of several electronic transitions of varying nature and intensity. researchgate.net The presence of the amino group, a strong auxochrome, significantly influences the spectrum of the pyridine ring. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the π-system of the ring, an effect known as n→π conjugation. This interaction raises the energy of the HOMO and often leads to a red shift (bathochromic shift) of the π→π* transitions compared to unsubstituted pyridine.

The introduction of bromo and dimethyl substituents to the 4-aminopyridine structure is expected to further modify the absorption spectrum:

Bromo Group: The bromine atom, a halogen, acts as a chromophore and an auxochrome. It possesses lone pairs of electrons that can be involved in n→π* transitions, although these are typically weak. More significantly, its inductive effect (-I) and resonance effect (+M) influence the π→π* transitions of the aromatic ring. The resonance effect, which involves the donation of lone pair electron density to the ring, generally leads to a bathochromic shift of the absorption maxima.

Dimethyl Groups: The two methyl groups at the 2- and 5-positions are alkyl groups and act as auxochromes. They are electron-donating through an inductive effect (+I) and hyperconjugation. This electron-donating nature increases the electron density in the pyridine ring, which typically results in a small bathochromic shift of the π→π* absorption bands.

Therefore, for this compound, the UV-Vis spectrum is anticipated to show absorption bands corresponding to π→π* transitions, likely shifted to longer wavelengths compared to 4-aminopyridine due to the combined electronic effects of the bromo and dimethyl substituents. The presence of the amino group and the bromine atom also introduces the possibility of weak n→π* transitions, which may appear as shoulders on the more intense π→π* bands.

A summary of the expected electronic transitions is presented below, with specific values for the parent compound 4-aminopyridine provided for reference.

Interactive Data Table: Electronic Absorption Data for 4-Aminopyridine

| Compound | Solvent | λmax (nm) | Transition Type (Tentative Assignment) |

| 4-Aminopyridine | Water | 260 | π→π |

| 4-Aminopyridine | Water | 210-220 (shoulder) | π→π |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the properties of various molecules. science.govresearchgate.net For pyridine (B92270) derivatives, DFT studies offer valuable insights into their reactivity and potential applications.

Table 1: Key Molecular Properties of 3-Bromo-2,5-dimethylpyridin-4-amine

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.067 g/mol |

| Exact Mass | 199.99491 |

| Monoisotopic Mass | 199.99491 |

| Complexity | 118 |

| Data sourced from Guidechem guidechem.com |

DFT calculations are instrumental in predicting vibrational frequencies, which directly correspond to the peaks observed in an Infrared (IR) spectrum. By calculating the harmonic vibrations, researchers can assign specific molecular motions (stretching, bending, etc.) to the experimental IR bands. This theoretical approach has been successfully applied to various substituted pyridines, showing good agreement between calculated and experimental spectra when using methods like B3LYP. researchgate.net For instance, the characteristic vibrations of the pyridine ring, as well as the C-Br, C-N, and C-H bonds in this compound, can be predicted and analyzed.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's reactivity. researchgate.net A smaller energy gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. For related pyridine derivatives, DFT calculations have been used to determine these energy gaps and correlate them with the molecule's activity. science.gov The analysis of the HOMO and LUMO compositions reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. wolfram.commdpi.com These maps are color-coded to indicate regions of electron richness (typically shown in red) and electron deficiency (typically shown in blue). wolfram.com For a molecule like this compound, the MEP map would highlight the electronegative nitrogen and bromine atoms as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would represent areas of positive potential. MEP analysis is a valuable tool for predicting how the molecule will interact with other chemical species, including its potential for forming hydrogen bonds and other non-covalent interactions. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules. By simulating the interactions between particles over time, MD can provide valuable insights into the structural and transport properties of a compound.

Evaluation of Structural and Transport Properties

A thorough review of published scientific literature indicates that specific studies employing molecular dynamics simulations to evaluate the structural and transport properties of this compound have not been reported. Such studies would be invaluable for understanding its behavior in various environments, including its diffusion, viscosity, and conformational dynamics. While general methodologies for MD simulations are well-established, their application to this particular compound remains an open area for future research.

Quantum Chemical Studies on Reactivity Indices

Quantum chemical calculations offer a microscopic perspective on the electronic structure and reactivity of molecules. These methods can be used to compute a variety of indices that predict how a molecule will behave in a chemical reaction.

Chemical Hardness and Softness Analysis

An analysis of available research shows a lack of specific studies focused on the chemical hardness and softness of this compound. These conceptual density functional theory (DFT) parameters are crucial for predicting the stability and reactivity of a molecule. Chemical hardness refers to the resistance to a change in its electron distribution, while softness is the reciprocal of hardness. The calculation of these values would provide a quantitative measure of the compound's reactivity.

Electrophilicity and Nucleophilicity Indices

There is no specific data in the reviewed literature concerning the electrophilicity and nucleophilicity indices of this compound. The electrophilicity index quantifies the ability of a molecule to accept electrons, while the nucleophilicity index measures its ability to donate electrons. Determining these indices would be instrumental in understanding its potential interactions with other molecules and its role in chemical reactions.

Binding Energy Calculations (e.g., MP2 method)

Specific binding energy calculations for this compound, particularly using the Møller-Plesset perturbation theory of the second order (MP2), are not available in the current body of scientific literature. Such calculations are vital for understanding the strength of intermolecular interactions, such as hydrogen bonding or stacking interactions, which are critical for predicting crystal structures and the behavior of the compound in condensed phases.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal space into regions defined by the electron distribution of the molecules, it provides a detailed picture of how molecules interact with their neighbors.

A review of existing literature reveals that a Hirshfeld surface analysis of this compound has not been published. This type of analysis would generate fingerprint plots that detail the nature and extent of various intermolecular contacts, such as hydrogen bonds and van der Waals forces. Such an investigation would be key to understanding the supramolecular chemistry of this compound and the forces that govern its crystal packing. While general principles of Hirshfeld surface analysis are well-documented, their specific application to this compound is yet to be explored. dntb.gov.uanih.gov

Applications of 3 Bromo 2,5 Dimethylpyridin 4 Amine in Organic Synthesis

Building Block for Complex Heterocyclic Systems

There is currently no available literature detailing the use of 3-Bromo-2,5-dimethylpyridin-4-amine as a specific building block for the synthesis of complex heterocyclic systems. Research in this area would likely involve the strategic use of the bromo and amino functionalities to construct fused ring systems or to introduce the dimethyl-aminopyridyl moiety into larger scaffolds.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

While substituted pyridines are crucial components in many pharmaceutical and agrochemical compounds, no specific examples of this compound being used as a precursor for such intermediates have been identified in published research. Its potential in this area would depend on its ability to be incorporated into biologically active molecules.

Role in the Synthesis of Novel Pyridine (B92270) Derivatives

The transformation of the bromo and amino groups of this compound would be a key strategy in the synthesis of novel pyridine derivatives. For instance, the bromine atom could be displaced via nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions to introduce a wide range of substituents. The amino group could be acylated, alkylated, or diazotized to create further derivatives. However, specific examples and reaction conditions for this compound are not documented.

Enabling Synthesis of Functional Materials

The incorporation of pyridine-containing units into polymers and other materials can impart desirable electronic, optical, or coordination properties. While this compound could potentially serve as a monomer or a precursor for ligands in the synthesis of functional materials, there is no available research to substantiate this application.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 3-Bromo-2,5-dimethylpyridin-4-amine often relies on multi-step processes that may involve harsh reagents and generate significant waste. googleapis.comgoogle.com Future research is increasingly focused on developing greener and more efficient synthetic strategies.

One promising approach involves the application of microwave-assisted organic synthesis (MAOS). nih.govacs.org This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyridine (B92270) derivatives. nih.govacs.org For instance, a one-pot, four-component reaction under microwave irradiation has been successfully employed for the efficient synthesis of functionalized pyridines, offering a potential template for a more sustainable route to this compound. nih.govacs.org

Furthermore, the principles of green chemistry, such as the use of safer solvents, catalytic reagents, and atom-economical reactions, are being increasingly integrated into synthetic design. rasayanjournal.co.in Research into catalytic C-H activation and halogenation could provide more direct and environmentally benign pathways to this and other substituted pyridines. The development of robust and recyclable catalysts for these transformations is a key objective. rasayanjournal.co.in

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Methods for Pyridine Derivatives

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.govacs.org |

| Energy Consumption | High | Low nih.gov |

| Solvent Use | Often requires large volumes of hazardous solvents | Can often be performed with less solvent or in greener solvents nih.gov |

| Yield | Variable | Often higher yields nih.govacs.org |

| Byproducts | Can generate significant waste | Reduced byproduct formation |

Exploration of Undiscovered Reactivity Profiles

The bromine atom and the amino group on the pyridine ring of this compound are key functional handles for a variety of chemical transformations. While its participation in reactions like the Heck coupling is known, there remains a vast, unexplored landscape of its reactivity. google.com

Future investigations will likely focus on uncovering novel reaction pathways. For example, the reactivity of aminopyridines with halogens and interhalogens has been shown to lead to interesting charge-transfer complexes and dimerization products. acs.orgresearchgate.net A systematic study of the reaction of this compound with a range of electrophilic and radical reagents could reveal new and synthetically useful transformations.

Moreover, the development of palladium-catalyzed carbonylative coupling reactions of bromopyridines opens up avenues for the synthesis of complex heterocyclic structures. rsc.orgnih.gov Applying these methods to this compound could lead to the generation of novel scaffolds for drug discovery and materials science. The unique electronic environment created by the combination of the amino and dimethyl substituents may lead to unexpected regioselectivity and reactivity in these transformations.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules. ias.ac.inresearchgate.netmostwiedzy.placs.orgnih.gov For this compound, DFT calculations can provide valuable insights into its electronic structure, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack. ias.ac.inresearchgate.net

By calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and frontier molecular orbital densities, researchers can predict the most likely sites for reaction and design experiments more effectively. ias.ac.inresearchgate.net This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing ones. For instance, DFT analysis can help in understanding the substituent effects on the electron-donating efficacy of the pyridine nitrogen, which is crucial for its role as a ligand or catalyst. researchgate.net

Furthermore, computational modeling can be employed to study the mechanisms of potential reactions, allowing for a more rational design of catalysts and reaction conditions. This in-silico approach can reduce the need for extensive empirical screening, saving time and resources.

Table 2: Key Parameters from DFT Analysis for Predicting Reactivity

| DFT Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability (nucleophilicity) ias.ac.in |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity) ias.ac.in |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability ias.ac.in |

| Electrostatic Potential | Identifies electron-rich and electron-poor regions |

| NBO Analysis | Provides information on charge distribution and bonding interactions acs.org |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. ethernet.edu.etacs.orgkit.edursc.org The integration of the synthesis of this compound and its derivatives into continuous flow systems is a significant area for future research.

Design of New Catalytic Systems for this compound Transformations

The development of novel and more efficient catalytic systems is paramount for expanding the synthetic utility of this compound. While palladium-catalyzed cross-coupling reactions are well-established for bromopyridines, there is a continuous drive to design catalysts with improved activity, selectivity, and substrate scope. acs.orgacs.orgcapes.gov.br

Future research will likely focus on several key areas. This includes the development of catalysts based on more abundant and less expensive metals as alternatives to palladium. Additionally, the design of new ligands that can fine-tune the electronic and steric properties of the metal center will be crucial for achieving challenging transformations and improving regioselectivity. For instance, in the context of C-H functionalization, directing groups can be incorporated into the catalyst or substrate to achieve site-selective reactions at positions that are otherwise difficult to access. nih.gov

Furthermore, the exploration of photoredox catalysis offers a powerful strategy for the functionalization of pyridines under mild conditions. acs.org The generation of pyridinyl radicals through single-electron transfer processes opens up new avenues for C-C and C-heteroatom bond formation. acs.org Designing photocatalytic systems specifically tailored for the unique electronic properties of this compound could unlock unprecedented reactivity and lead to the synthesis of novel and valuable compounds.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-Bromo-2,5-dimethylpyridin-4-amine with high purity?

To synthesize this compound, a common approach involves functionalizing pre-substituted pyridine derivatives. For example:

- Direct bromination : Use NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) to introduce bromine at the 3-position of 2,5-dimethylpyridin-4-amine. Optimize reaction temperature (50–80°C) and solvent (e.g., DCM or THF) to minimize side products .

- Protection-deprotection : Protect the amine group with Boc or acetyl to prevent unwanted side reactions during bromination. After bromination, deprotect using TFA or acidic hydrolysis .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity. Monitor purity via HPLC or GC-MS .

Q. How can researchers address solubility challenges during spectroscopic characterization of this compound?

- NMR analysis : Use deuterated DMSO-d₆ or CDCl₃ to dissolve the compound. The NH₂ protons may appear broad due to hydrogen bonding; consider variable-temperature NMR to sharpen peaks .

- Mass spectrometry : Employ ESI-MS in positive ion mode. The molecular ion peak [M+H]⁺ at m/z 215 (C₇H₁₀BrN₂⁺) should dominate. Fragmentation patterns (e.g., loss of Br or CH₃ groups) help confirm structure .

- IR spectroscopy : Assign peaks for N-H stretch (~3350 cm⁻¹), C-Br (~600 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

Advanced Research Questions

Q. What factors influence regioselectivity in cross-coupling reactions involving this compound?

- Steric effects : The 2,5-dimethyl groups hinder reactivity at adjacent positions, directing coupling reactions (e.g., Suzuki-Miyaura) to the bromine at C3. Use Pd(PPh₃)₄ and K₂CO₃ in THF/water (80°C) for optimal yields .

- Electronic effects : The electron-donating methyl groups increase electron density at C4 (amine), potentially activating C3 for nucleophilic substitution. Compare reactivity with halogenated analogs (e.g., 5-Bromo-6-fluoropyridin-2-amine) to assess electronic contributions .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Reaction optimization : Screen catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures. For example, Pd(dba)₂ may outperform Pd(OAc)₂ in Buchwald-Hartwig aminations due to better stability .

- Analytical validation : Use orthogonal methods (e.g., LC-MS and ¹H NMR) to quantify yields. Discrepancies often arise from unaccounted side products (e.g., dehalogenation or dimerization) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent dispersion .

- Waste disposal : Collect halogenated waste in designated containers for incineration .

Data Contradiction Analysis

Q. Why do different studies report conflicting purity levels for this compound?

- Analytical method bias : GC (gas chromatography) may underestimate purity if the compound decomposes at high temperatures, while HPLC (with UV detection) provides more accurate quantification for thermally sensitive amines .

- Synthetic byproducts : Bromination reactions often yield di-brominated or deaminated byproducts. Use preparative TLC to isolate the target compound before purity assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.